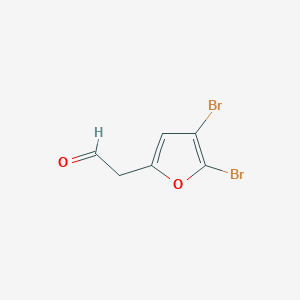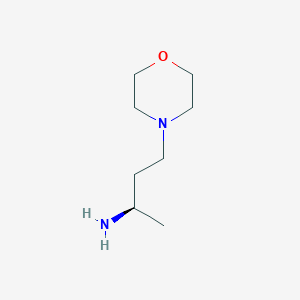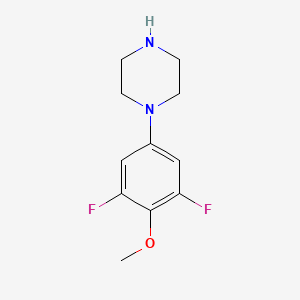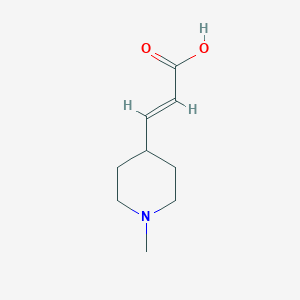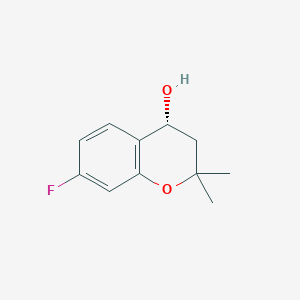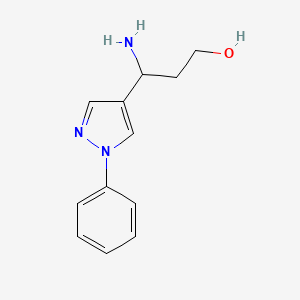
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and reducing agent. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The presence of the pyrazole ring and functional groups allows for versatile interactions with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyrazole ring.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: A related compound with a different substitution pattern on the pyrazole ring.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with a methyl group at the 3-position.
Uniqueness
3-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propan-1-ol is unique due to the combination of the pyrazole ring with both amino and hydroxyl functional groups
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-amino-3-(1-phenylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H15N3O/c13-12(6-7-16)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9,12,16H,6-7,13H2 |
Clé InChI |
YCEKIJVAWRNLSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


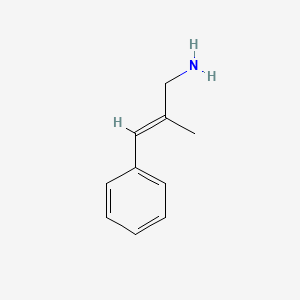

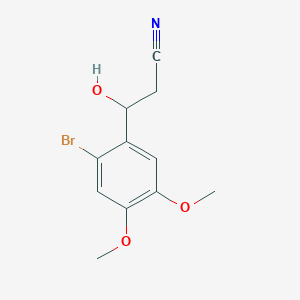
![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)
